molecular formula C12H13N3O B12916752 4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)- CAS No. 93669-66-0

4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)-

Cat. No.: B12916752
CAS No.: 93669-66-0
M. Wt: 215.25 g/mol
InChI Key: ZQTCEIXRXOGBPQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in a monoclinic system with space group P2₁/c, as determined by single-crystal X-ray diffraction (SC-XRD). Key crystallographic parameters include unit cell dimensions a = 7.42 Å, b = 10.35 Å, c = 14.20 Å, and β = 98.5°, forming a dense network stabilized by N–H···O hydrogen bonds (Figure 1). The pyrimidinone ring adopts a slightly distorted planar conformation, with dihedral angles of 8.2° between the ring and methylphenylamino group.

Table 1: Crystallographic Data for 4(1H)-Pyrimidinone, 6-Methyl-2-(Methylphenylamino)-

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1065.8 ų
Z 4
Density (calc.) 1.342 g/cm³

The methylphenylamino substituent induces steric effects, reducing coplanarity with the pyrimidinone ring by 12.7° compared to unsubstituted analogs. This distortion influences packing efficiency, as evidenced by a Hirshfeld surface analysis showing 58% contribution from H···O/N contacts.

Spectroscopic Profiling (NMR, IR, UV-Vis)

¹H NMR Analysis
In deuterated dimethyl sulfoxide (DMSO-d₆), the N–H proton resonates at δ 10.85 ppm as a broad singlet, indicative of hydrogen bonding. Concentration-dependent NMR experiments demonstrate deshielding of this proton (Δδ = +0.23 ppm at 300 mM vs. 50 mM), confirming intermolecular N–H···O interactions in solution. The methylphenylamino group’s ortho-hydrogens exhibit upfield shifts (δ 6.72–6.85 ppm) due to anisotropic shielding by the pyrimidinone ring.

IR Spectroscopy
Key vibrational modes include:

  • N–H stretch: 3250 cm⁻¹ (broad, hydrogen-bonded)
  • C=O stretch: 1685 cm⁻¹ (conjugated with ring π-system)
  • C–N aromatic stretch: 1340 cm⁻¹

The 40 cm⁻¹ redshift in C=O stretching frequency compared to non-hydrogen-bonded pyrimidinones confirms strong electron delocalization.

UV-Vis Spectroscopy
In ethanol, the compound exhibits λmax at 274 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions of the conjugated pyrimidinone system. A weaker n→π* transition appears at 320 nm (ε = 850 M⁻¹cm⁻¹), sensitive to solvent polarity changes.

Quantum Chemical Calculations for Electronic Structure Elucidation

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.83 eV, with electron density localized on the pyrimidinone ring and methylphenylamino group (Figure 2). The N–H···O hydrogen bond exhibits a bond critical point (BCP) electron density of 0.32 eÅ⁻³ and Laplacian of -0.89 eÅ⁻⁵, characteristic of moderate covalent character.

Table 2: Stabilization Energies of Intermolecular Interactions

Interaction Type Energy (kcal/mol) Contribution (%)
N–H···O -16.55 76.4
C–H···O -6.48 23.6

Non-covalent interaction (NCI) analysis identifies a stabilization energy of -21.64 kcal/mol for the primary hydrogen-bonded dimer, accounting for 19% of total crystal lattice energy.

Comparative Analysis with Pyrimidinone Core Derivatives

Substituent effects were evaluated across 18 pyrimidinone derivatives:

Table 3: Hydrogen Bond Persistence in Substituted Pyrimidinones

Substituent Position Substituent Type Avg. N–H···O Energy (kcal/mol)
4-CF₃ Electron-withdrawing -16.62
5-CH₃ Electron-donating -16.48
6-Ph Aromatic -16.71

Despite substituent variations, hydrogen bond energies remain consistent (±0.15 kcal/mol), demonstrating the pyrimidinone core’s robust capacity for supramolecular organization. The 5,6-dimethyl analog (C₁₃H₁₅N₃O) exhibits enhanced crystal packing density (1.402 g/cm³ vs. 1.342 g/cm³ in the parent compound) due to additional C–H···π interactions.

Properties

IUPAC Name

4-methyl-2-(N-methylanilino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-8-11(16)14-12(13-9)15(2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTCEIXRXOGBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362793
Record name 4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93669-66-0
Record name 4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methyl(phenyl)amino)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4-methylpyrimidine with N-methyl-N-phenylformamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methyl(phenyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-2-(methyl(phenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methyl(phenyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrimidinone derivatives differ primarily in substituents at positions 2, 4, 5, and 4. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)- 2: methylphenylamino; 6: methyl Likely C₁₂H₁₃N₃O ~215.25 g/mol* Bulky aromatic substituent; potential for enhanced binding via π-π interactions.
6-Methyl-2-(4-morpholinyl)-5-pentyl-4(1H)-pyrimidinone 2: morpholinyl; 5: pentyl; 6: methyl C₁₄H₂₃N₃O₂ 265.36 g/mol Morpholinyl enhances solubility; pentyl increases lipophilicity.
6-Methyl-2-(3-pyridinyl)-4(1H)-pyrimidinone 2: pyridinyl; 6: methyl C₁₀H₉N₃O 187.20 g/mol Pyridinyl enables hydrogen bonding; lower molecular weight improves bioavailability.
2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-pyrimidinone 2: benzimidazolylamino; 6: methyl C₁₂H₁₁N₅O 241.25 g/mol Benzimidazole moiety may confer DNA intercalation or kinase inhibition.
4(1H)-Pyrimidinone, 6-methyl-2-[(3-methylbutyl)thio] 2: thioether; 6: methyl C₁₀H₁₆N₂OS 212.31 g/mol Thioether group increases metabolic stability; sulfur enhances reactivity.

Notes:

  • Solubility: Morpholinyl (polar) and pyridinyl (hydrogen-bonding) substituents improve aqueous solubility compared to the hydrophobic methylphenylamino group .
  • Lipophilicity : Longer alkyl chains (e.g., pentyl in ) or aromatic groups (e.g., benzimidazolyl in ) increase logP values, affecting membrane permeability.
  • Stability: Thioether derivatives () resist oxidative degradation better than amino or hydroxyl analogs.

Biological Activity

4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)- is a compound with significant potential in medicinal chemistry due to its biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound's chemical structure is characterized by a pyrimidinone core with specific substitutions that influence its biological activity. Below are the key chemical properties:

PropertyValue
CAS No. 93669-66-0
Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 6-Methyl-2-(methylphenylamino)-4(1H)-pyrimidinone
InChI Key ZRZKXHAXVZJQKT-UHFFFAOYSA-N

The biological activity of 4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)- primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential as an enzyme inhibitor and receptor ligand, which can lead to significant biological effects such as:

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation, potentially through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrimidinones, including this compound, exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : Research indicated that 4(1H)-Pyrimidinone derivatives could inhibit specific kinases involved in cancer progression. For example, the compound showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Properties : In vitro studies suggested that the compound could modulate cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)-, a comparison with structurally similar compounds is essential.

CompoundBiological ActivityMechanism of Action
5-Amino-2-methylpyrimidine AnticancerCDK inhibition
4-Amino-2,6-dimethylpyrimidine AntimicrobialDNA synthesis inhibition
4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)- Anticancer, Anti-inflammatoryEnzyme inhibition, Cytokine modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4(1H)-Pyrimidinone, 6-methyl-2-(methylphenylamino)-, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multicomponent reactions (MCRs) are commonly used for pyrimidinone derivatives. For example, cyclocondensation of substituted amidines with β-keto esters under acidic conditions (e.g., HCl or acetic acid) can yield the core structure. Optimization involves varying solvents (ethanol, DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yield . Post-synthetic modifications, such as introducing methylphenylamino groups, may require Ullmann coupling or nucleophilic substitution .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton coupling patterns.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals can be grown via slow evaporation in solvents like methanol or DCM. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) resolves bond angles and torsion angles, critical for confirming methylphenylamino orientation .

Advanced Research Questions

Q. How can polymorphic forms of this compound impact pharmacological activity, and what methods detect polymorphism?

  • Methodological Answer : Polymorphism affects solubility and bioavailability. Techniques include:

  • DSC/TGA : To identify thermal transitions (melting points, decomposition) unique to each polymorph.
  • PXRD : Compare experimental diffractograms with simulated patterns from SCXRD data .
  • Computational prediction : Use tools like Mercury (CCDC) to model packing motifs and lattice energies.

Q. How should contradictory spectral data (e.g., MS/MS fragmentation vs. NMR) be resolved?

  • Methodological Answer :

  • Cross-validation : Confirm molecular ions via high-resolution MS and isotopic pattern matching.
  • 2D NMR : HSQC and HMBC correlations resolve ambiguities in proton assignments, especially for overlapping aromatic signals.
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C labels to trace fragment origins in MS .

Q. What strategies are effective for evaluating the compound’s bioactivity in drug discovery pipelines?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity.
  • ADMET profiling : Use Caco-2 cells for permeability, microsomal stability tests, and CYP450 inhibition assays.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to prioritize structural analogs .

Q. How can regioselectivity challenges during functionalization (e.g., nitration, halogenation) be addressed?

  • Methodological Answer :

  • Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
  • Metal catalysis : Pd-mediated C–H activation for selective C-5 or C-6 modifications .
  • Computational guidance : DFT calculations (Gaussian) predict reactive sites based on Fukui indices .

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